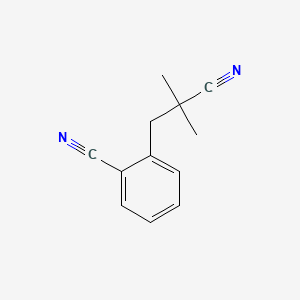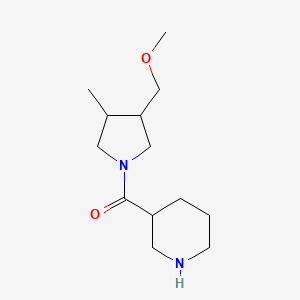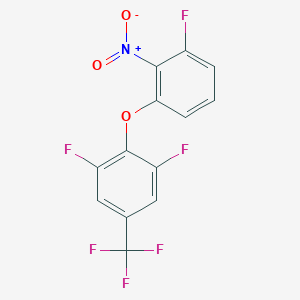
1,3-Difluoro-2-(3-fluoro-2-nitro-phenoxy)-5-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Difluoro-2-(3-fluoro-2-nitro-phenoxy)-5-(trifluoromethyl)benzene is a complex organic compound that contains multiple fluorine atoms, a nitro group, and a trifluoromethyl group. Compounds with such structures are often of interest in various fields of chemistry and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-(3-fluoro-2-nitro-phenoxy)-5-(trifluoromethyl)benzene typically involves multiple steps, including:
Halogenation: Introduction of fluorine atoms into the benzene ring.
Nitration: Addition of a nitro group to the aromatic ring.
Etherification: Formation of the phenoxy linkage.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-2-(3-fluoro-2-nitro-phenoxy)-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of fluorine atoms with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution Reagents: Such as nucleophiles like hydroxide ions or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative.
Scientific Research Applications
1,3-Difluoro-2-(3-fluoro-2-nitro-phenoxy)-5-(trifluoromethyl)benzene may have applications in various fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe for studying biological systems.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 1,3-Difluoro-2-(3-fluoro-2-nitro-phenoxy)-5-(trifluoromethyl)benzene exerts its effects would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interaction with Receptors: Modulating receptor function.
Pathway Modulation: Affecting signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
1,3-Difluoro-2-nitrobenzene: Lacks the phenoxy and trifluoromethyl groups.
2-(3-Fluoro-2-nitrophenoxy)benzene: Lacks the difluoro and trifluoromethyl groups.
5-(Trifluoromethyl)-2-nitrophenol: Lacks the difluoro and phenoxy groups.
Uniqueness
1,3-Difluoro-2-(3-fluoro-2-nitro-phenoxy)-5-(trifluoromethyl)benzene is unique due to the combination of multiple fluorine atoms, a nitro group, and a trifluoromethyl group, which may confer distinct chemical and physical properties.
Properties
Molecular Formula |
C13H5F6NO3 |
|---|---|
Molecular Weight |
337.17 g/mol |
IUPAC Name |
1,3-difluoro-2-(3-fluoro-2-nitrophenoxy)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H5F6NO3/c14-7-2-1-3-10(11(7)20(21)22)23-12-8(15)4-6(5-9(12)16)13(17,18)19/h1-5H |
InChI Key |
JXBAGUVRZOOYEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)[N+](=O)[O-])OC2=C(C=C(C=C2F)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2R,3S,5S)-3-Hydroxy-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13427429.png)

![5-Fluorobenzo[b]thiophene-7-carbaldehyde](/img/structure/B13427442.png)

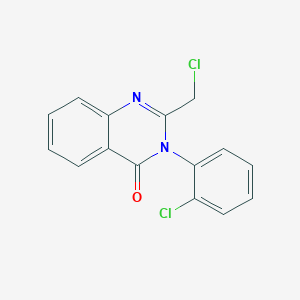
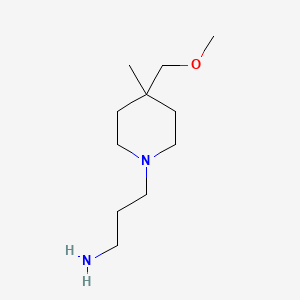


![3-(3-Chloro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine Hydrochloride](/img/structure/B13427481.png)
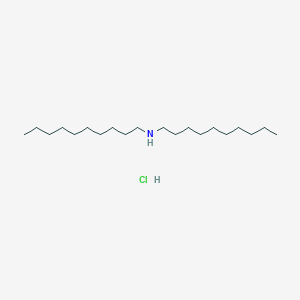
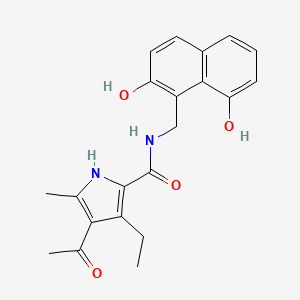
![tert-butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamothioylamino]ethyl]carbamate](/img/structure/B13427495.png)
